2-((4-Methylpiperidin-1-yl)sulfonyl)benzonitrile
Description
2-((4-Methylpiperidin-1-yl)sulfonyl)benzonitrile is a sulfonamide-containing compound featuring a benzonitrile core linked via a sulfonyl group to a 4-methylpiperidine ring.
Properties
Molecular Formula |
C13H16N2O2S |
|---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)sulfonylbenzonitrile |
InChI |
InChI=1S/C13H16N2O2S/c1-11-6-8-15(9-7-11)18(16,17)13-5-3-2-4-12(13)10-14/h2-5,11H,6-9H2,1H3 |
InChI Key |
VTECFAAEWQKXGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((4-Methylpiperidin-1-yl)sulfonyl)benzonitrile typically involves the reaction of 4-methylpiperidine with benzonitrile sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
2-((4-Methylpiperidin-1-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((4-Methylpiperidin-1-yl)sulfonyl)benzonitrile is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2-((4-Methylpiperidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analog: 2-[(4-Methyl-1,4-diazepane-1-yl)sulfonyl]benzonitrile
Key Differences :
Table 1: Physicochemical Comparison
| Property | 2-((4-Methylpiperidin-1-yl)sulfonyl)benzonitrile | 2-[(4-Methyl-1,4-diazepane-1-yl)sulfonyl]benzonitrile |
|---|---|---|
| Molecular Formula | Not Provided | C₁₃H₁₇N₃O₂S |
| Molar Mass (g/mol) | Not Provided | 279.36 |
| Key Functional Group | Sulfonyl + Piperidine | Sulfonyl + Diazepane |
Structural Analog: 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile
Key Differences :
- Linkage : An amine bridge connects two piperidine rings to the benzonitrile, unlike the sulfonyl group in the target compound.
- Conformation : Both piperidine rings adopt chair conformations, stabilized by van der Waals interactions in the crystal lattice .
- Applications: Serves as an intermediate for 3-aminopyrazole derivatives with antitumor and antimalarial activity .
Structural Analog: 2-(4-(Benzo[d]oxazol-2-yl)-1-methylpiperidin-4-ylamino)benzonitrile (23)
Key Differences :
- Aromatic System : Incorporates a benzooxazole moiety, enabling π-π stacking interactions absent in the target compound.
- the sulfonyl group’s polarity .
Functional Implications :
- The amino linker may increase solubility in polar solvents compared to the sulfonyl group .
Patent Compounds with Piperidine Moieties
Examples from :
- 7-[4-(Dimethylamino)-4-methylpiperidin-1-yl]-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(ethylamino)-4-methylpiperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
Comparison :
- These compounds feature complex heterocyclic systems linked to modified piperidines. Unlike the target compound, their structures prioritize kinase inhibition or receptor binding, highlighting the versatility of piperidine derivatives in drug design .
Research Findings and Implications
- Crystallography : Piperidine-containing compounds often exhibit chair conformations in solid-state structures, as seen in , suggesting predictable packing patterns for crystallization .
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